molecular formula C12H30N2+2 B1218175 Hexamethonium CAS No. 60-26-4

Hexamethonium

Cat. No.: B1218175
CAS No.: 60-26-4
M. Wt: 202.38 g/mol
InChI Key: VZJFGSRCJCXDSG-UHFFFAOYSA-N
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Description

Hexamethonium is a quaternary ammonium salt.
A nicotinic cholinergic antagonist often referred to as the prototypical ganglionic blocker. It is poorly absorbed from the gastrointestinal tract and does not cross the blood-brain barrier. It has been used for a variety of therapeutic purposes including hypertension but, like the other ganglionic blockers, it has been replaced by more specific drugs for most purposes, although it is widely used a research tool.

Properties

CAS No.

60-26-4

Molecular Formula

C12H30N2+2

Molecular Weight

202.38 g/mol

IUPAC Name

trimethyl-[6-(trimethylazaniumyl)hexyl]azanium

InChI

InChI=1S/C12H30N2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H2,1-6H3/q+2

InChI Key

VZJFGSRCJCXDSG-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C

Canonical SMILES

C[N+](C)(C)CCCCCC[N+](C)(C)C

melting_point

290-291

Key on ui other cas no.

60-26-4

Related CAS

2079-78-9 (bitartrate)
55-97-0 (dibromide)
60-25-3 (chloride)
870-62-2 (diiodide)

Synonyms

Bitartrate, Hexamethonium
Bromide, Hexamethonium
Chloride, Hexamethonium
Depressin
Dibromide Dihydrate, Hexamethonium
Dibromide, Hexamethonium
Dichloride Dihydrate, Hexamethonium
Dihydrate, Hexamethonium Dibromide
Dihydrate, Hexamethonium Dichloride
Dihydroxide, Hexamethonium
Diiodide, Hexamethonium
Dimethylsulfate, Hexamethonium
Diperchlorate, Hexamethonium
Hexamethonium
Hexamethonium Bitartrate
Hexamethonium Bromide
Hexamethonium Chloride
Hexamethonium Dibromide
Hexamethonium Dibromide Dihydrate
Hexamethonium Dichloride Dihydrate
Hexamethonium Dihydroxide
Hexamethonium Diiodide
Hexamethonium Dimethylsulfate
Hexamethonium Diperchlorate
Hexamethonium Iodide
Hexamethonium Monotartrate
Hexonium
Iodide, Hexamethonium
Monotartrate, Hexamethonium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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